(4-Methylmorpholin-2-yl)methanesulfonyl chloride
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Overview
Description
(4-Methylmorpholin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C₆H₁₂ClNO₃S and a molecular weight of 213.68 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylmorpholin-2-yl)methanesulfonyl chloride typically involves the reaction of 4-methylmorpholine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Methylmorpholin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .
Scientific Research Applications
(4-Methylmorpholin-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Methylmorpholin-2-yl)methanesulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the chloride more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler analog with similar reactivity but lacking the morpholine ring.
4-Methylmorpholine: Shares the morpholine ring but lacks the sulfonyl chloride group.
Uniqueness
(4-Methylmorpholin-2-yl)methanesulfonyl chloride is unique due to the presence of both the morpholine ring and the sulfonyl chloride group, which imparts distinct reactivity and makes it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C6H12ClNO3S |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
(4-methylmorpholin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H12ClNO3S/c1-8-2-3-11-6(4-8)5-12(7,9)10/h6H,2-5H2,1H3 |
InChI Key |
HCXWAWLUBUHNLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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